Cas no 68133-78-8 (trans-2-Hexen-1-yl Phenylacetate)

trans-2-Hexen-1-yl Phenylacetate 化学的及び物理的性質
名前と識別子
-
- trans-2-Hexen-1-yl Phenylacetate
- PHENYLACETIC ACID TRANS-2-HEXEN-1-YL ESTER
- Einecs 268-705-8
- Phenylaceticacidhexenylester
- TRANS-2-HEXENYL PHENYLACETATE
-
- MDL: MFCD00036543
- インチ: InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h4-10H,2-3,11-12H2,1H3/b8-4+
- InChIKey: BYGAPGDXGHDYGP-XBXARRHUSA-N
- ほほえんだ: CCC/C=C/COC(=O)CC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 218.13100
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 色と性状: 。
- 密度みつど: 0.99
- 屈折率: 1.4970 to 1.5010
- PSA: 26.30000
- LogP: 3.12860
- ようかいせい: 。
trans-2-Hexen-1-yl Phenylacetate セキュリティ情報
trans-2-Hexen-1-yl Phenylacetate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
trans-2-Hexen-1-yl Phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1045-25ml |
trans-2-Hexen-1-yl Phenylacetate |
68133-78-8 | 25ml |
¥290.0 | 2023-09-02 | ||
abcr | AB140347-25 ml |
Phenylacetic acid trans-2-hexen-1-yl ester; . |
68133-78-8 | 25 ml |
€106.90 | 2024-04-16 | ||
Cooke Chemical | T9736130-25l |
68133-78-8 | trans-2-Hexen-1-yl Phenylacetate | 25l |
RMB 232.00 | 2025-02-21 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1045-25ML |
trans-2-Hexen-1-yl Phenylacetate |
68133-78-8 | 25ml |
¥630.00 | 2024-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-485250-25 ml |
trans-2-Hexen-1-yl Phenylacetate, |
68133-78-8 | 25 ml |
¥1128.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1045-25ml |
trans-2-Hexen-1-yl Phenylacetate |
68133-78-8 | 25ml |
¥290.0 | 2022-06-10 |
trans-2-Hexen-1-yl Phenylacetate 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
trans-2-Hexen-1-yl Phenylacetateに関する追加情報
trans-2-Hexen-1-yl Phenylacetate: A Comprehensive Overview
trans-2-Hexen-1-yl Phenylacetate (CAS No. 68133-78-8) is a unique organic compound that has garnered significant attention in the fields of chemistry, perfumery, and food science. This compound is a member of the ester family, derived from the combination of phenylacetic acid and trans-2-hexen-1-ol. Its structure is characterized by a phenyl group attached to an acetyl moiety, which is further linked to a six-carbon chain with a double bond in the trans configuration. This structural arrangement imparts distinctive chemical and physical properties to the compound, making it valuable for various applications.
Recent studies have highlighted the importance of trans-2-Hexen-1-yl Phenylacetate in the creation of natural and synthetic fragrances. The compound exhibits a pleasant floral aroma with subtle woody undertones, making it a popular ingredient in high-end perfumes and cosmetic products. Researchers have also explored its potential as a food additive, where it can enhance the flavor profiles of beverages and confectioneries without imparting any artificial taste.
The synthesis of trans-2-Hexen-1-yl Phenylacetate involves a multi-step process that combines organic synthesis techniques with modern catalytic methods. One of the most efficient methods reported in recent literature involves the esterification of phenylacetic acid with trans-2-hexen-1-ol using acid catalysts. This approach not only ensures high yield but also maintains the stereochemistry of the double bond, which is crucial for preserving the compound's aromatic properties.
From a chemical standpoint, trans-2-Hexen-1-yl Phenylacetate demonstrates remarkable stability under normal storage conditions. However, its reactivity can be influenced by factors such as temperature, pH levels, and exposure to light. Recent research has focused on understanding these factors to optimize its storage and transportation logistics, ensuring minimal degradation during industrial applications.
In terms of applications, trans-2-Hexen-1-ylium Phenylacetate has found extensive use in the fragrance industry due to its ability to mimic natural floral scents. Perfumers often blend this compound with other aromatic agents to create complex olfactory profiles that appeal to diverse consumer preferences. Additionally, its role as a flavor enhancer in food products has been validated by several sensory evaluation studies, which highlight its ability to enhance taste without overpowering other ingredients.
The environmental impact of trans-2-Hexen-1-ylium Phenylacetate has also been a topic of interest among researchers. Studies have shown that the compound biodegrades efficiently under aerobic conditions, making it an eco-friendly alternative to traditional synthetic fragrances. This attribute aligns with the growing demand for sustainable products in both personal care and food industries.
Looking ahead, advancements in green chemistry are expected to further enhance the production processes of trans-CAS No 68133788, enabling more sustainable manufacturing practices. Moreover, ongoing research into its pharmacological properties may unlock new therapeutic applications, particularly in areas such as anti-inflammatory and antimicrobial treatments.
In conclusion, trans-CAS No 68133788, or trans-CAS No 68133788, stands out as a versatile compound with immense potential across multiple industries. Its unique chemical structure, combined with its pleasant aroma and stability, positions it as a key ingredient in modern fragrance and food formulations. As research continues to uncover new insights into its properties and applications, this compound is poised to play an even more significant role in shaping future innovations.
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